1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a thienoimidazole trione derivative featuring a bicyclic core structure comprising a sulfur-containing thieno ring fused with an imidazole moiety. The compound is substituted with a 3,4-dimethylphenyl group at position 1 and a 4-fluorophenyl group at position 3.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-3-6-16(9-13(12)2)22-18-11-26(24,25)10-17(18)21(19(22)23)15-7-4-14(20)5-8-15/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJTGUIXDHYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione is a member of the imidazole family known for various biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 494.7 g/mol. The structure features a complex arrangement of rings that contribute to its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H31FN6O4 |
| Molecular Weight | 494.7 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Biological Activity
Research indicates that compounds similar to this imidazole derivative exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.
The biological activity is attributed to the ability of the imidazole ring to interact with various biological targets such as enzymes and receptors. For instance, imidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme involved in post-translational modifications of proteins critical for cell signaling pathways.
Case Studies and Research Findings
-
Inhibition of Farnesyltransferase :
A study highlighted that imidazole-containing compounds can significantly inhibit FT activity, which is crucial in cancer cell proliferation. The compound demonstrated IC50 values in the nanomolar range against FT, indicating potent inhibitory effects . -
Antitumor Activity :
In vivo studies revealed that similar compounds exhibited significant antitumor activity in animal models. For example, certain analogs showed up to 85% phenotypic reversion in Ras-transformed cells at low concentrations . -
Anti-inflammatory Effects :
Other studies have indicated that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby suggesting potential therapeutic applications in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Farnesyltransferase Inhibition | Potent inhibition (IC50 < 100 nM) | |
| Antitumor Activity | Significant tumor reduction | |
| Anti-inflammatory | Reduced cytokine production |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings and imidazole moiety can enhance or diminish biological activity. A hydrophobic substituent at specific positions on the benzodiazepine framework is critical for maintaining potency against FT .
Scientific Research Applications
The compound 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its synthesis, structural characteristics, and potential applications based on available literature and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the Thienoimidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups often requires electrophilic aromatic substitution or nucleophilic attack strategies.
Recent studies have reported various synthetic pathways that yield high purity and yield of the target compound. For example, one method involves the use of specific catalysts and reagents under controlled conditions to optimize the reaction outcomes .
Anticancer Activity
Research indicates that thienoimidazole derivatives exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thienoimidazole derivatives. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Neurological Applications
There is emerging evidence that compounds with similar structures may influence neurotransmitter systems, particularly those involving serotonin receptors. This opens avenues for investigating the compound's potential use in treating neurological disorders such as depression or anxiety .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thienoimidazole derivatives, including the compound in focus, revealed that it significantly inhibited cell proliferation in breast cancer models. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited notable inhibitory effects. Disk diffusion methods were employed to assess antimicrobial susceptibility, revealing zones of inhibition that suggest effective antimicrobial action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienoimidazole Trione Derivatives
The closest structural analog is 1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (). Key differences include:
- Substituent positions : The target compound has a 3,4-dimethylphenyl group, whereas the analog features 3,5-dimethylphenyl. The meta-substitution in the analog may reduce steric hindrance compared to the ortho-substitution in the target.
- In contrast, the target’s 4-fluorophenyl group offers moderate electron-withdrawing effects and improved metabolic stability .
Table 1: Structural Comparison of Thienoimidazole Triones
Simple Imidazole Derivatives
lists several 1,2,4,5-tetra-substituted imidazoles, such as 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole. Unlike the target compound, these lack the thieno ring and trione moieties, resulting in:
Physicochemical Properties (Inferred)
While explicit data for the target compound is unavailable, comparisons with analogs allow inferences:
- Solubility : The 4-fluorophenyl group may improve aqueous solubility compared to nitro-substituted analogs ().
- Thermal stability: The thienoimidazole core likely enhances stability over simple imidazoles due to conjugation and ring rigidity.
- Melting point: Substituted phenyl groups (e.g., 3,4-dimethyl) may elevate melting points relative to non-alkylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
